molecular formula C8H7NO B1441405 3-Ethynyl-2-methoxypyridine CAS No. 1196145-21-7

3-Ethynyl-2-methoxypyridine

Cat. No.: B1441405
CAS No.: 1196145-21-7
M. Wt: 133.15 g/mol
InChI Key: NGVYZIIHZNTDSJ-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxypyridine: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methoxy group at the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: One of the common methods to synthesize 3-Ethynyl-2-methoxypyridine involves the Suzuki–Miyaura coupling reaction.

    C-H Addition to Olefins: Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition to olefins.

Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethynyl-2-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the ethynyl or methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyridine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: 3-Ethynyl-2-methoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives. It is also utilized in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: The compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a ligand, coordinating with metal catalysts to facilitate the formation of carbon-carbon bonds. The ethynyl and methoxy groups play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

    2-Ethynylpyridine: Similar structure but lacks the methoxy group.

    3-Methoxypyridine: Similar structure but lacks the ethynyl group.

    2-Methoxy-3-methylpyridine: Similar structure with a methyl group instead of an ethynyl group.

Uniqueness: 3-Ethynyl-2-methoxypyridine is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

3-ethynyl-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYZIIHZNTDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726192
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-21-7
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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